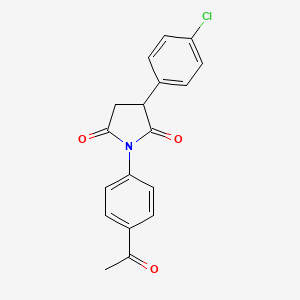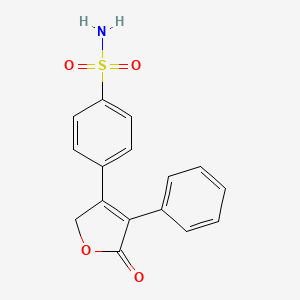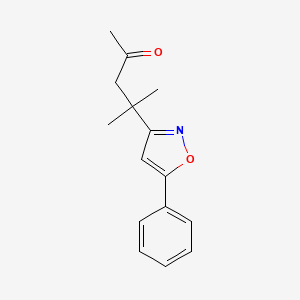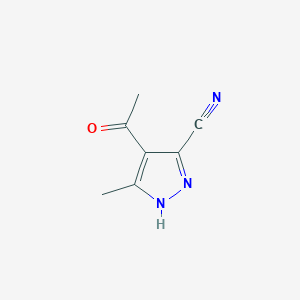
4-Amino-5-(cyclopentylmethoxy)dihydrofuran-2(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-5-(cyclopentylmethoxy)dihydrofuran-2(3H)-one is a synthetic organic compound with a unique structure that includes an amino group, a cyclopentylmethoxy group, and a dihydrofuranone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-(cyclopentylmethoxy)dihydrofuran-2(3H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Dihydrofuranone Ring: The initial step involves the cyclization of a suitable precursor to form the dihydrofuranone ring. This can be achieved through intramolecular cyclization reactions under acidic or basic conditions.
Introduction of the Cyclopentylmethoxy Group: The cyclopentylmethoxy group is introduced through an etherification reaction. This step typically involves the reaction of the dihydrofuranone intermediate with cyclopentylmethanol in the presence of a suitable catalyst.
Amination: The final step involves the introduction of the amino group through an amination reaction. This can be achieved by reacting the intermediate with an amine source, such as ammonia or an amine derivative, under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative reaction conditions, and scalable processes.
Análisis De Reacciones Químicas
Types of Reactions
4-Amino-5-(cyclopentylmethoxy)dihydrofuran-2(3H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert the compound into its reduced forms. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The amino and cyclopentylmethoxy groups can participate in substitution reactions. Common reagents include halogenating agents and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted derivatives with new functional groups.
Aplicaciones Científicas De Investigación
4-Amino-5-(cyclopentylmethoxy)dihydrofuran-2(3H)-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-Amino-5-(cyclopentylmethoxy)dihydrofuran-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor signaling pathways by acting as an agonist or antagonist.
Comparación Con Compuestos Similares
4-Amino-5-(cyclopentylmethoxy)dihydrofuran-2(3H)-one can be compared with other similar compounds, such as:
4-Amino-5-(cyclohexylmethoxy)dihydrofuran-2(3H)-one: Similar structure but with a cyclohexyl group instead of a cyclopentyl group.
4-Amino-5-(cyclopropylmethoxy)dihydrofuran-2(3H)-one: Similar structure but with a cyclopropyl group instead of a cyclopentyl group.
The uniqueness of this compound lies in its specific structural features, which can influence its chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C10H17NO3 |
|---|---|
Peso molecular |
199.25 g/mol |
Nombre IUPAC |
4-amino-5-(cyclopentylmethoxy)oxolan-2-one |
InChI |
InChI=1S/C10H17NO3/c11-8-5-9(12)14-10(8)13-6-7-3-1-2-4-7/h7-8,10H,1-6,11H2 |
Clave InChI |
GZFNZIKTMCITJD-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)COC2C(CC(=O)O2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7,7'-[[2-(Hydroxymethyl)-1,4,10-trithia-7,13-diazacyclopentadecane-7,13-diyl]bis(methylene)]bis[5-chloro-8-quinolinol]](/img/structure/B12883054.png)


![6-Quinolinamine, 5-[(4-methylphenyl)azo]-](/img/structure/B12883069.png)



![1-(Benzo[c]isoxazol-1(3H)-yl)ethanone](/img/structure/B12883096.png)

![4,6-Dihydrothieno[2,3-c]furan](/img/structure/B12883109.png)
![Benzenamine, N-[[2-(diphenylphosphino)phenyl]methylene]-4-methoxy-](/img/structure/B12883114.png)

